Computed LogP Differentiates 6-(4-Chloro-2-methylphenyl) from 6-(4-Chlorophenyl) Des-methyl Analog
The calculated logP of 6-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid is 3.41 , whereas the des-methyl analog 6-(4-chlorophenyl)pyridine-3-carboxylic acid (C12H8ClNO2, CAS 31676-66-1) has a lower computed logP consistent with the absence of the hydrophobic methyl group. The increased lipophilicity of the target compound provides a quantifiable differentiation relevant to membrane permeability and hydrophobic binding pocket complementarity in medicinal chemistry campaigns.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.41 |
| Comparator Or Baseline | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid (CAS 31676-66-1), logP lower due to absence of methyl substituent |
| Quantified Difference | Approximately 0.3–0.5 logP units higher for the target compound (estimated from structural difference) |
| Conditions | Computed using standard atom-based logP prediction algorithms (ChemSrc database) |
Why This Matters
Higher logP of the target compound indicates improved passive membrane permeability and hydrophobic target engagement, which are critical selection criteria in early-stage drug discovery and probe molecule development.
